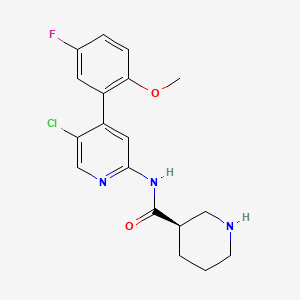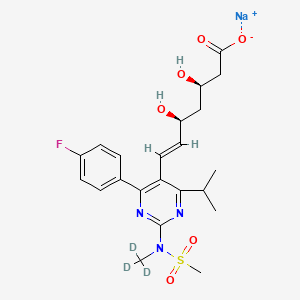![molecular formula C18H18Cl2F3N5O4 B1139512 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid CAS No. 1431697-85-6](/img/structure/B1139512.png)
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid
Descripción general
Descripción
AT7519 trifluoroacetato es un novedoso inhibidor multidiana de la cinasa dependiente de ciclina que inhibe selectivamente las cinasas dependientes de ciclina 1, 2, 4, 5 y 9. Ha mostrado resultados prometedores en modelos preclínicos y ensayos clínicos en fase temprana para el tratamiento de varios cánceres, incluida la leucemia y el mieloma múltiple .
Métodos De Preparación
La síntesis de AT7519 trifluoroacetato implica varios pasos, incluida la formación de la estructura central y modificaciones posteriores para introducir grupos funcionales específicosEl paso final implica la formación de la sal de trifluoroacetato para mejorar la estabilidad y solubilidad del compuesto .
Análisis De Reacciones Químicas
AT7519 trifluoroacetato se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en la molécula.
Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir diferentes sustituyentes en el anillo de pirazol. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes halogenantes.
Aplicaciones Científicas De Investigación
AT7519 trifluoroacetato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de las cinasas dependientes de ciclina y su papel en la regulación del ciclo celular.
Biología: El compuesto se utiliza para investigar los mecanismos moleculares del control del ciclo celular y la apoptosis en varias líneas celulares.
Medicina: AT7519 trifluoroacetato se está evaluando en ensayos clínicos para el tratamiento de cánceres como la leucemia, el mieloma múltiple y los tumores sólidos. .
Mecanismo De Acción
AT7519 trifluoroacetato ejerce sus efectos al inhibir selectivamente las cinasas dependientes de ciclina, lo que lleva a la inhibición de la progresión del ciclo celular y la inducción de la apoptosis. El compuesto se dirige a la fosforilación de la ARN polimerasa II, que es esencial para la regulación transcripcional. Al inhibir este proceso, AT7519 trifluoroacetato regula a la baja la expresión de proteínas antiapoptóticas como Mcl-1, lo que lleva a la muerte celular .
Comparación Con Compuestos Similares
AT7519 trifluoroacetato es único en su capacidad para inhibir selectivamente múltiples cinasas dependientes de ciclina con alta potencia. Compuestos similares incluyen:
Flavopiridol: Otro inhibidor de la cinasa dependiente de ciclina con un rango más amplio de objetivos pero menor selectividad.
Roscovitina: Un inhibidor selectivo de las cinasas dependientes de ciclina 1, 2 y 5, pero con diferentes propiedades farmacocinéticas.
Dinaciclib: Un potente inhibidor de las cinasas dependientes de ciclina 1, 2, 5 y 9, similar a AT7519 trifluoroacetato, pero con una estructura química y un mecanismo de acción diferentes
AT7519 trifluoroacetato destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa tanto en la investigación como en los entornos clínicos.
Propiedades
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.C2HF3O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;3-2(4,5)1(6)7/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQTRBZWZONHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-85-6 | |
| Record name | 1H-Pyrazole-3-carboxamide, 4-[(2,6-dichlorobenzoyl)amino]-N-4-piperidinyl-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


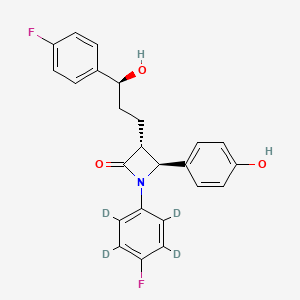

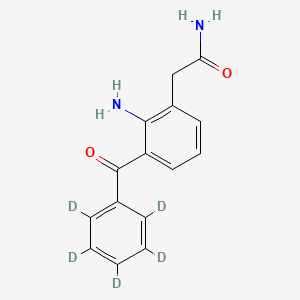
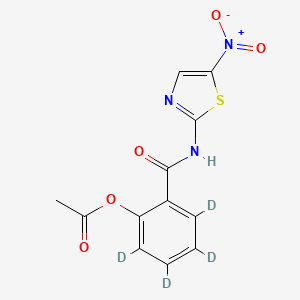

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)

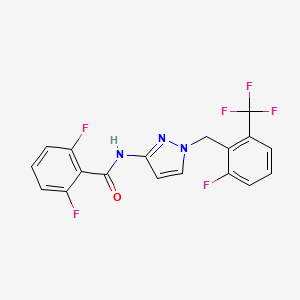
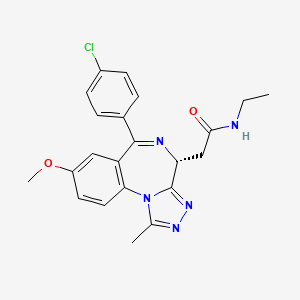
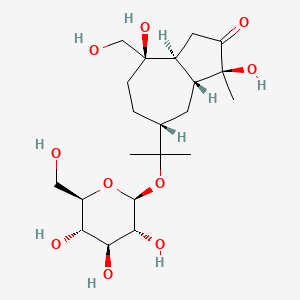
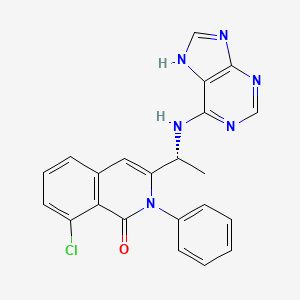
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B1139449.png)
